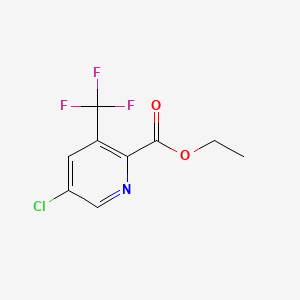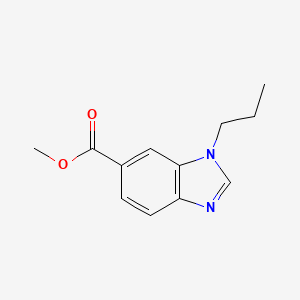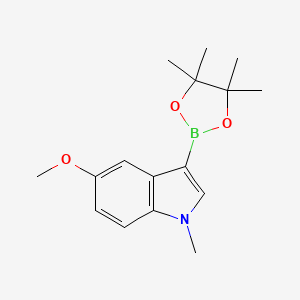![molecular formula C8H5BrF2N2 B598770 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 1202179-45-0](/img/new.no-structure.jpg)
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 2nd position on the imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in the development of various drugs due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, suggesting that they may interact with biochemical pathways through covalent modification .
Result of Action
pneumoniae , suggesting potential antibacterial effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the compound’s action could potentially be influenced by environmental conditions such as light and the presence of transition metals.
Métodos De Preparación
The synthesis of 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the hydroxydifluoromethylation of imidazo[1,2-a]pyridines using 1,1,1,3,3,3-hexafluoro-2-propanol as a promoter in a Friedel-Crafts reaction . The reaction conditions typically include the use of a suitable catalyst and specific temperature and pressure settings to ensure high yield and purity of the product.
In industrial production, bulk manufacturing and custom synthesis services are available for this compound. Companies like ChemScene provide this compound in various quantities, ensuring the compound meets the required specifications for research and development purposes .
Análisis De Reacciones Químicas
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including substitution, oxidation, and reduction. The direct functionalization of the imidazo[1,2-a]pyridine scaffold is often achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydroxydifluoromethylation reactions yield hydroxydifluoromethylated imidazo[1,2-a]pyridines, while substitution reactions can introduce various functional groups at different positions on the scaffold .
Aplicaciones Científicas De Investigación
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds due to its unique structural properties . It is also utilized in drug discovery and development, particularly in the design of antiviral, antifungal, and antitumor agents .
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for the development of new synthetic methodologies and the exploration of novel chemical space .
Comparación Con Compuestos Similares
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include 3-bromo-7-fluoro-imidazo[1,2-a]pyridine and 2,7-dimethylimidazo[1,2-a]pyridine . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in the substituents attached to the core structure.
The uniqueness of this compound lies in the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
1202179-45-0 |
|---|---|
Fórmula molecular |
C8H5BrF2N2 |
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-1-2-13-4-6(8(10)11)12-7(13)3-5/h1-4,8H |
Clave InChI |
KYRZGXNOIWYETP-UHFFFAOYSA-N |
SMILES |
C1=CN2C=C(N=C2C=C1Br)C(F)F |
SMILES canónico |
C1=CN2C=C(N=C2C=C1Br)C(F)F |
Sinónimos |
7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)

![ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598695.png)



![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)



